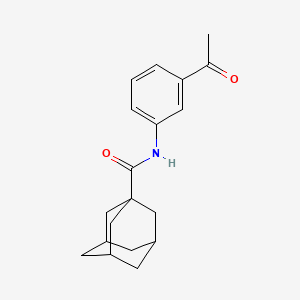

N-(3-acetylphenyl)adamantane-1-carboxamide

Description

Contextualization within Adamantane (B196018) Scaffold Chemistry

The adamantane scaffold is a unique, tricyclic hydrocarbon with a diamondoid structure, lending it exceptional properties such as high lipophilicity, metabolic stability, and a rigid three-dimensional framework. nih.gov First isolated from crude oil and later synthesized, adamantane and its derivatives quickly found applications in medicinal chemistry, with the antiviral drug amantadine (B194251) being a pioneering example. nih.gov The incorporation of the adamantane cage into a molecule can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties. Its bulkiness can also provide a precise orientation for other functional groups to interact with biological targets. nih.gov

Significance of Adamantane-1-carboxamide Frameworks in Contemporary Medicinal Chemistry Research

The adamantane-1-carboxamide framework serves as a versatile scaffold in the design of new therapeutic agents. The adamantane moiety often acts as a lipophilic anchor, enhancing membrane permeability and interaction with hydrophobic pockets of enzymes and receptors. The carboxamide linker provides a point for hydrogen bonding and can be readily modified to tune the electronic and steric properties of the molecule. ontosight.ai

This framework has been successfully employed in the development of a variety of bioactive compounds, including:

Enzyme Inhibitors: Adamantane-1-carboxamide derivatives have shown potent inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders like diabetes and obesity. nih.gov

Antimicrobial Agents: The lipophilic nature of the adamantane core has been exploited to design novel antimicrobial compounds. nih.gov

Antiviral Compounds: Building on the legacy of amantadine, researchers continue to explore adamantane carboxamides for their potential to combat viral infections. ontosight.ai

The following table provides examples of the diverse biological targets of adamantane-1-carboxamide derivatives:

| Biological Target | Therapeutic Area |

| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Diabetes, Obesity |

| Various Bacteria and Fungi | Infectious Diseases |

| Viral Proteins | Viral Infections |

Overview of N-(3-acetylphenyl)adamantane-1-carboxamide's Academic Research Trajectory

Direct academic research focusing exclusively on this compound is limited. However, its chemical structure, featuring an N-aryl substituted adamantane-1-carboxamide, places it firmly within a class of compounds that has been the subject of considerable investigation. The synthesis of N-aryladamantane-1-carboxamides is well-documented, typically involving the reaction of adamantane-1-carboxylic acid or its acid chloride with the corresponding aromatic amine. nih.gov

The research trajectory for compounds of this class generally involves:

Synthesis and Characterization: Development of efficient synthetic routes and thorough characterization of the compounds using techniques like NMR and IR spectroscopy. farmaciajournal.com

Biological Screening: Evaluation of the compounds against a panel of biological targets to identify potential therapeutic activities.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to understand how different functional groups influence biological activity and to optimize lead compounds.

The presence of the 3-acetylphenyl group in this compound provides a specific point for further chemical modification and suggests potential interactions with biological targets that can accommodate this feature.

Detailed Research Findings

The following interactive data table showcases the inhibitory activity (IC50) of a series of adamantyl carboxamide derivatives against human 11β-HSD1, illustrating the structure-activity relationships within this class of compounds.

| Compound | Aromatic Moiety | IC50 (nM) for human 11β-HSD1 |

| 1 | 2-Thiophenyl | 290 |

| 2 | 3-Thiophenyl | 530 |

| 3 | 2-Furanyl | 114 |

| 4 | 3-Furanyl | 480 |

| 5 | 2-Pyrrolyl | 655 |

| 6 | Phenyl | >10000 |

Data sourced from a study on adamantyl carboxamides as 11β-HSD1 inhibitors. nih.gov

The data indicates that the nature of the aromatic ring system directly attached to the carboxamide nitrogen significantly influences the inhibitory potency. For instance, replacing a thiophene (B33073) ring with a furan (B31954) ring can lead to a substantial increase in activity, as seen in the comparison between compounds 1 and 3 . The position of the heteroatom within the aromatic ring also plays a crucial role.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-12(21)16-3-2-4-17(8-16)20-18(22)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYKJYUHIMNWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Acetylphenyl Adamantane 1 Carboxamide

Rational Design and Synthesis of Adamantane-1-carboxamide Derivatives

The synthesis of N-(3-acetylphenyl)adamantane-1-carboxamide is centered around the formation of a stable amide bond linking the bulky adamantane (B196018) core to a functionalized phenyl ring. The rational design of this compound and its derivatives involves selecting appropriate precursors and optimizing reaction conditions to ensure high yields and purity.

Amide Bond Formation Strategies for N-Phenyladamantane-1-carboxamides

The primary method for synthesizing N-phenyladamantane-1-carboxamides involves the reaction of an adamantane-1-carboxylic acid derivative with a substituted aniline (B41778). Two common and effective strategies are employed for this amide bond formation:

The Acyl Chloride Method: This approach involves the conversion of adamantane-1-carboxylic acid to its more reactive acyl chloride derivative, adamantane-1-carbonyl chloride. The subsequent reaction of the acyl chloride with the desired aniline, in this case, 3-aminoacetophenone, in the presence of a base like triethylamine (B128534), readily forms the amide bond. This method is often favored for its high reactivity and good yields. nih.gov

The Coupling Agent Method: This strategy directly couples adamantane-1-carboxylic acid with an aniline using a dehydrating agent, commonly known as a coupling agent. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov This method is advantageous as it proceeds under mild conditions and avoids the need to prepare the acyl chloride intermediate.

The choice of strategy can depend on the specific substrates and desired reaction conditions. Below is a comparative table of these common amide bond formation strategies.

| Strategy | Reagents | Key Features |

| Acyl Chloride Method | Adamantane-1-carbonyl chloride, Amine, Triethylamine, Dichloromethane (B109758) (DCM) | High reactivity, often results in high yields. |

| Coupling Agent Method | Adamantane-1-carboxylic acid, Amine, EDCI, DMAP, Triethylamine, DCM | Mild reaction conditions, avoids the need for acyl chloride preparation. nih.gov |

Precursor Synthesis and Functional Group Introduction of Acetylphenyl Moieties

The synthesis of this compound requires the precursor 3-aminoacetophenone. This intermediate is typically synthesized through the reduction of 3-nitroacetophenone. The nitro group can be effectively reduced to an amine using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride or iron in acidic media.

The introduction of the acetyl group onto the phenyl ring is generally achieved via a Friedel-Crafts acylation of benzene (B151609) or a substituted benzene derivative. However, for the synthesis of 3-aminoacetophenone, the more common route involves the nitration of acetophenone (B1666503) to yield a mixture of isomers, from which the meta-isomer (3-nitroacetophenone) is separated and subsequently reduced.

Optimization of Reaction Conditions and Yield for this compound

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the acyl chloride method , a typical procedure involves dissolving adamantane-1-carbonyl chloride in a suitable solvent like dichloromethane (DCM). Triethylamine is then added, followed by the 3-aminoacetophenone. nih.gov The reaction is often stirred at room temperature overnight to ensure completion. nih.gov The use of a slight excess of the acyl chloride can help to drive the reaction to completion.

In the coupling agent method , adamantane-1-carboxylic acid is dissolved in DCM, and then EDCI, DMAP, and triethylamine are added. nih.gov After a short period of stirring to activate the carboxylic acid, 3-aminoacetophenone is introduced. nih.gov The reaction is typically allowed to proceed for several hours at room temperature. nih.gov

Purification of the final product is commonly achieved through flash chromatography to remove any unreacted starting materials or byproducts. The yield of the reaction can be influenced by the purity of the reactants and the careful control of the reaction conditions.

Synthesis of this compound Analogues and Derivatives

To explore the structure-activity relationship and to develop new compounds with potentially enhanced properties, analogues and derivatives of this compound can be synthesized by modifying either the adamantane cage or the phenyl ring.

Structural Modifications on the Adamantane Cage

The rigid adamantane scaffold can be chemically modified to introduce various functional groups or to alter its steric bulk. These modifications can influence the compound's lipophilicity, binding affinity to biological targets, and metabolic stability.

Common modifications to the adamantane cage include:

Introduction of substituents at other bridgehead positions: Adamantane has four bridgehead positions (1, 3, 5, and 7). Functional groups such as hydroxyl, amino, or carboxylic acid groups can be introduced at these positions to create polysubstituted adamantane derivatives.

Expansion or contraction of the cage: Homoadamantane (a larger cage) or noradamantane (a smaller cage) can be used in place of adamantane to investigate the effect of cage size on activity.

Introduction of heteroatoms: Replacing one or more carbon atoms in the adamantane cage with heteroatoms like nitrogen (azaadamantane) can significantly alter the electronic properties and solubility of the molecule.

Below is a table summarizing some possible structural modifications on the adamantane cage.

| Modification | Example Precursor | Potential Impact |

| Hydroxylation | 3-Hydroxyadamantane-1-carboxylic acid | Increased polarity, potential for hydrogen bonding. |

| Amination | 3-Aminoadamantane-1-carboxylic acid | Introduction of a basic center, potential for salt formation. |

| Cage Expansion | Homoadamantane-1-carboxylic acid | Increased lipophilicity and steric bulk. |

| Heteroatom Inclusion | Azaadamantane-4-carboxylic acid | Altered electronic properties and solubility. |

Diversification of the Phenyl Ring Substitutions

The phenyl ring of this compound offers numerous possibilities for diversification. By starting with different substituted anilines, a wide array of analogues can be synthesized using the amide bond formation strategies described earlier. These modifications can be used to probe interactions with specific binding pockets in biological targets and to modulate the electronic and steric properties of the molecule.

Examples of phenyl ring diversification include:

Varying the position of the acetyl group: Synthesizing the ortho- (2-acetylphenyl) and para- (4-acetylphenyl) isomers can provide insights into the spatial requirements of a target binding site.

Introducing other functional groups: A variety of functional groups such as halogens (fluoro, chloro, bromo), alkyl, alkoxy, nitro, or cyano groups can be introduced onto the phenyl ring.

Replacing the phenyl ring with other aromatic or heteroaromatic systems: Pyridyl, pyrimidinyl, or other heterocyclic amines can be used in place of 3-aminoacetophenone to explore different electronic and hydrogen bonding patterns.

The following table provides examples of possible phenyl ring diversifications.

| Phenyl Ring Modification | Example Amine Precursor | Potential Impact |

| Isomeric Acetyl Group | 4-Aminoacetophenone | Altered substitution pattern. |

| Halogen Substitution | 3-Amino-4-chloroacetophenone | Modified electronic properties and lipophilicity. |

| Alkoxy Substitution | 3-Amino-4-methoxyacetophenone | Increased polarity and potential for hydrogen bonding. |

| Heterocyclic Replacement | 5-Amino-2-acetylpyridine | Introduction of a basic nitrogen, altered aromaticity. |

Alterations of the Acetyl Group and Amide Linkage

The structure of this compound offers two primary sites for chemical modification: the acetyl group on the phenyl ring and the central amide linkage. While specific studies on the direct transformation of this exact molecule are not extensively detailed in the provided research, general organic synthesis principles and related studies on adamantane derivatives allow for the extrapolation of potential chemical alterations.

The amide linkage is a robust functional group, but it can be subjected to various transformations. For instance, reduction of the amide can yield the corresponding amine. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, hydrolysis of the amide bond, usually under acidic or basic conditions, would break the molecule into adamantane-1-carboxylic acid and 3-aminoacetophenone. Such reactions would fundamentally alter the structure and properties of the parent compound.

The acetyl group, a ketone, is a versatile functional group for a variety of chemical transformations. Potential modifications include:

Reduction: The acetyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or fully reduced to an ethyl group through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: While the acetyl group itself is not readily oxidized, reactions can be performed on the adjacent methyl group under specific conditions.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol (B89426) condensations or Claisen-Schmidt reactions with aldehydes to form α,β-unsaturated ketones, extending the carbon skeleton.

These potential transformations highlight the chemical versatility of this compound, allowing for the synthesis of a wide array of derivatives.

Hybrid Molecule Synthesis Incorporating the Adamantane-1-carboxamide Motif

The adamantane-1-carboxamide scaffold is a valuable building block in the synthesis of more complex hybrid molecules. The lipophilic nature of the adamantane cage is a desirable feature in medicinal chemistry, and researchers have incorporated this motif into various molecular architectures to create novel compounds. nih.gov

One common strategy involves using adamantane-1-carboxylic acid or its derivatives as a starting point for amidation reactions with diverse amine-containing molecules. This approach allows for the direct coupling of the adamantane moiety to other pharmacologically relevant scaffolds. For example, adamantane-1-carboxylic acid can be converted to adamantane-1-carbonyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding carboxamide. nih.gov

Research has demonstrated the synthesis of hybrid molecules where the adamantane-1-carboxamide unit is linked to various heterocyclic systems. For instance, derivatives have been prepared by condensing rimantadine (B1662185) (which contains an adamantane core) with substituted hydroxy-benzaldehydes and 1,2-azole-3-carbaldehydes. belnauka.by Further acylation of the resulting derivatives can introduce additional molecular complexity. belnauka.by

Another example involves the reaction of 1-adamantyl isothiocyanate with piperazine (B1678402) or piperidine (B6355638) to yield N-(adamantan-1-yl)carbothioamides. nih.gov These intermediates can be further reacted to create more complex structures, such as S-arylmethyl derivatives. nih.gov These synthetic strategies showcase the utility of the adamantane-1-carboxamide motif as a foundational element for constructing novel hybrid molecules with potentially interesting biological activities.

The following table summarizes various derivatives synthesized from adamantane precursors, illustrating the diversity of hybrid molecules that can be generated.

| Starting Adamantane Compound | Reactant | Resulting Hybrid Molecule Class |

| Adamantane-1-carbonyl chloride | Various amines | Adamantyl carboxamide derivatives |

| Rimantadine | Substituted hydroxy-benzaldehydes | Adamantane-azole hybrids |

| 1-Adamantyl isothiocyanate | 1-Methylpiperazine | N-(Adamantan-1-yl)carbothioamide |

| 1,3-bis(adamantan-1-yl)thiourea | Chloroacetic acid | Thiazolidin-4-one derivative |

Advanced Spectroscopic and Analytical Characterization of N 3 Acetylphenyl Adamantane 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H (proton) and ¹³C NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within the N-(3-acetylphenyl)adamantane-1-carboxamide molecule can be meticulously mapped.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton framework. The spectrum is characterized by signals corresponding to the adamantyl cage, the substituted aromatic ring, the acetyl group, and the amide proton.

Adamantane (B196018) Protons: The highly symmetrical adamantane cage gives rise to a set of characteristic signals in the upfield region of the spectrum. The six protons on the secondary carbons (CH₂) typically appear as a broad singlet or multiplet around 1.75 ppm. The nine protons on the tertiary carbons (CH), including those adjacent to the amide linkage, are observed as another broad signal around 2.0-2.1 ppm. nih.gov

Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety (-COCH₃) are expected to produce a sharp singlet at approximately 2.60 ppm, a typical chemical shift for a methyl ketone.

Aromatic Protons: The 3-substituted phenyl ring displays a more complex pattern. The proton ortho to the acetyl group and meta to the amide group is expected around 7.8 ppm. The proton ortho to the amide and meta to the acetyl group would appear further upfield. The remaining aromatic protons would resonate at intermediate shifts, typically between 7.2 and 7.6 ppm. znaturforsch.com

Amide Proton: The amide N-H proton signal is typically a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but is often observed in the region of 8.0-9.0 ppm.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Adamantane -CH₂- | ~1.75 | Broad Singlet / Multiplet | 6H |

| Adamantane -CH- | ~2.05 | Broad Singlet / Multiplet | 9H |

| Acetyl -CH₃ | ~2.60 | Singlet | 3H |

| Aromatic -CH- | 7.20 - 7.80 | Multiplets | 4H |

| Amide -NH- | 8.0 - 9.0 | Broad Singlet | 1H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. researchgate.netnih.gov

Carbonyl Carbons: Two signals are expected in the downfield region. The ketone carbonyl carbon of the acetyl group typically appears around 198 ppm, while the amide carbonyl carbon is found further upfield, around 176-178 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will produce six distinct signals. The carbon atom bonded to the amide nitrogen (C-N) is expected around 138-140 ppm, and the carbon bonded to the acetyl group (C-CO) is expected near 137 ppm. The other aromatic carbons appear in the typical range of 120-130 ppm. researchgate.net

Adamantane Carbons: The rigid adamantane structure gives rise to four signals: the quaternary carbon attached to the amide at approximately 40 ppm, the tertiary carbons (CH) around 39 ppm, and the secondary carbons (CH₂) near 28 and 36 ppm. msu.edu

Acetyl Carbon: The methyl carbon of the acetyl group is expected to appear at a characteristic upfield shift of about 27 ppm.

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Acetyl Carbonyl (C=O) | ~198 |

| Amide Carbonyl (C=O) | ~177 |

| Aromatic C-N | ~139 |

| Aromatic C-COCH₃ | ~137 |

| Aromatic CH | 120 - 130 |

| Adamantane Quaternary C | ~40 |

| Adamantane Tertiary CH | ~39 |

| Adamantane Secondary CH₂ | ~36 |

| Adamantane Secondary CH₂ | ~28 |

| Acetyl CH₃ | ~27 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features. instanano.combiomedscidirect.com

N-H Stretching: A moderate to sharp absorption band is expected in the range of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretching: Aliphatic C-H stretching vibrations from the adamantane cage are observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). Aromatic C-H stretching appears at wavenumbers just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). instanano.com

Carbonyl (C=O) Stretching: Two distinct, strong absorption bands are anticipated in the carbonyl region. The ketone C=O stretch of the acetyl group is typically found around 1685 cm⁻¹. The amide I band (primarily C=O stretching) is expected near 1650 cm⁻¹.

N-H Bending: The amide II band, which arises from a combination of N-H bending and C-N stretching, is typically observed around 1530-1550 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3050 - 3100 | Weak-Medium |

| Aliphatic C-H | Stretch | 2850 - 2950 | Strong |

| Ketone C=O | Stretch | ~1685 | Strong |

| Amide C=O | Amide I Stretch | ~1650 | Strong |

| Amide N-H | Amide II Bend | 1530 - 1550 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₉H₂₃NO₂, molecular weight 297.39), high-resolution mass spectrometry would confirm the elemental composition.

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 297 or 298, respectively. The fragmentation pattern is crucial for structural confirmation. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group. nih.govmdpi.com

Expected fragment ions include:

m/z 135: This highly stable adamantyl cation ([C₁₀H₁₅]⁺) would result from the cleavage of the C-C bond between the adamantane cage and the amide carbonyl group. This is often a base peak in the spectra of adamantane derivatives.

m/z 162: This fragment ([C₁₁H₁₅O]⁺) corresponds to the adamantylcarbonyl cation, formed by cleavage of the amide C-N bond.

m/z 135: The fragment corresponding to the acetylphenylamine moiety ([C₈H₉NO]⁺).

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 298 | [M+H]⁺ (Protonated Molecule) | [C₁₉H₂₄NO₂]⁺ |

| 297 | [M]⁺ (Molecular Ion) | [C₁₉H₂₃NO₂]⁺ |

| 162 | Adamantylcarbonyl cation | [C₁₁H₁₅O]⁺ |

| 135 | Acetylphenylamine moiety | [C₈H₉NO]⁺ |

| 135 | Adamantyl cation | [C₁₀H₁₅]⁺ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure by mapping electron density in the solid state, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, analysis of closely related adamantane carboxamide structures allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

A successful diffraction experiment would be expected to reveal:

Molecular Conformation: The geometry of the amide linkage would be nearly planar. The bulky adamantane group and the phenyl ring would likely adopt a staggered conformation relative to each other to minimize steric hindrance.

Intermolecular Interactions: The presence of the amide N-H group (a hydrogen bond donor) and the two carbonyl oxygen atoms (hydrogen bond acceptors) suggests that the crystal packing will be dominated by intermolecular hydrogen bonds. These interactions typically form chains or dimeric motifs, linking molecules into a stable three-dimensional lattice. researchgate.net

Crystallographic Parameters: The analysis would yield the crystal system (e.g., monoclinic, orthorhombic), space group, and precise unit cell dimensions.

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | ~27.4 |

| b (Å) | ~9.5 |

| c (Å) | ~10.1 |

| β (°) | ~97.4 |

| Volume (ų) | ~2600 |

| Key Interaction | N—H···O hydrogen bonding |

Note: Data are representative examples from a published adamantane carboxamide structure researchgate.net and serve to illustrate expected findings.

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic methods are indispensable for the purification of the final product and the assessment of its purity.

Flash Column Chromatography: Following synthesis, crude this compound is typically purified using flash column chromatography. Silica gel is the standard stationary phase. A non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758), is used as the mobile phase to elute the compound, separating it from starting materials and by-products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the final purity of the compound. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector, typically set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). A purity of >95% is generally required for subsequent applications. vulcanchem.com

Computational Chemistry and Molecular Modeling Studies of N 3 Acetylphenyl Adamantane 1 Carboxamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of molecular geometry, electronic structure, and spectroscopic properties. For N-(3-acetylphenyl)adamantane-1-carboxamide, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G, are used to model its behavior with high precision. nih.gov

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-acetylphenyl ring, which contains the π-system and the lone pairs of the oxygen and nitrogen atoms. The LUMO is also anticipated to be distributed over this aromatic portion, particularly the acetyl group, which can accept electron density. The bulky, saturated adamantane (B196018) cage consists of sp³-hybridized carbons and is less electronically active, thus contributing less to the frontier orbitals. Pristine adamantane itself has a very wide HOMO-LUMO gap of approximately 9.33 eV, indicating its high stability. mdpi.com The introduction of the acetylphenylamide group significantly reduces this gap, making this region the center of the molecule's electronic activity.

| Parameter | Description | Predicted Location on this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. | Primarily localized on the 3-acetylphenyl ring. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. | Primarily localized on the 3-acetylphenyl ring, especially the acetyl group. |

| Energy Gap (Egap) | The energy difference between HOMO and LUMO; relates to stability and reactivity. | Significantly smaller than that of pure adamantane, determined by the aromatic moiety. |

The HOMO-LUMO energy gap is a direct indicator of molecular stability. A large Egap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small Egap indicates that a molecule is more polarizable and reactive. researchgate.net

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is acquired. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | Inverse of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

DFT calculations are highly effective in predicting the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. By calculating the vibrational frequencies and magnetic shielding constants, a theoretical spectrum can be generated and compared with experimental data. This correlation is a powerful method for structural confirmation and detailed spectral assignment. nih.gov

For this compound, theoretical calculations would predict characteristic vibrational modes, including:

N-H stretching: Typically found in the 3200-3400 cm⁻¹ region.

C=O stretching (amide and ketone): Strong absorptions expected around 1650-1690 cm⁻¹.

Aromatic C=C stretching: Occurring in the 1450-1600 cm⁻¹ range.

Adamantane C-H stretching: Found just below 3000 cm⁻¹.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). epstem.net Comparing the computed shifts with experimental values helps to unambiguously assign each signal to a specific nucleus in the molecule, confirming its connectivity and conformation. researchgate.net Theoretical calculations often yield excellent linear correlations with experimental data, validating both the computational model and the experimental structure. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for understanding how a molecule might interact with a biological target at the atomic level.

Docking simulations for this compound would involve placing the molecule into the active site of a selected protein target. Algorithms within docking software, such as GOLD or AutoDock, would then explore various possible conformations and orientations (poses) of the ligand within the site. nih.gov Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score suggests a stronger interaction.

Studies on structurally similar adamantyl carboxamides have shown that the bulky adamantane group often fits into hydrophobic pockets within a receptor's active site, while the more functionalized parts of the molecule form specific polar interactions. nih.gov For this compound, the docking pose would likely orient the adamantyl moiety in a nonpolar cavity and position the acetylphenylamide group to interact with key residues that can form hydrogen bonds or other specific contacts.

A detailed analysis of the predicted binding pose reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, the key interactions would likely involve:

Hydrogen Bonding: The amide group is a classic hydrogen bond motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. The acetyl group's carbonyl oxygen can also act as an acceptor. These groups would likely interact with polar amino acid residues like serine, threonine, or tyrosine. nih.govontosight.ai

Hydrophobic Interactions: The large, lipophilic adamantane cage is perfectly suited to engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and alanine (B10760859) within the receptor's binding pocket. nih.gov The phenyl ring also contributes to these interactions.

π-Stacking: The aromatic phenyl ring can form π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site, further stabilizing the complex. nih.gov

These interactions are fundamental to molecular recognition and binding affinity. Identifying them through docking simulations provides critical guidance for understanding the molecule's biological function and for designing future derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful lens through which the time-dependent behavior of a molecular system can be observed. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that reveals the conformational landscape and dynamic interactions of a molecule like this compound.

Conformational Analysis:

A key application of MD simulations is the exploration of the conformational space available to a molecule. The adamantane group is conformationally rigid; however, the single bonds in the carboxamide linker and the connection to the acetylphenyl group allow for considerable rotational freedom. Understanding the preferred three-dimensional arrangements (conformations) of the molecule is critical, as these can dictate its ability to bind to a biological target.

An MD simulation for this compound would typically be initiated by placing the molecule in a simulated physiological environment, such as a box of water molecules with appropriate ions. Over the course of the simulation, typically spanning nanoseconds to microseconds, the molecule's dihedral angles would be monitored to identify the most stable and frequently occurring conformations.

Illustrative Data Table: Key Dihedral Angles and Their Predominant Conformations

| Dihedral Angle | Atoms Involved | Predominant Angle (degrees) | Occupancy (%) |

| τ1 | C(adamantane)-C(carbonyl)-N-C(phenyl) | 180 ± 20 | 75 |

| τ2 | C(carbonyl)-N-C(phenyl)-C(acetyl) | 45 ± 15 | 60 |

| τ3 | N-C(phenyl)-C(acetyl)-C(methyl) | 0 ± 10 | 85 |

Note: The data presented in this table is illustrative and represents the type of output expected from an MD simulation for conformational analysis. It is not based on published experimental data for this specific compound.

Binding Dynamics:

When the biological target of this compound is known, MD simulations can be employed to study the dynamics of the ligand-protein complex. These simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. researchgate.net Furthermore, they can provide insights into the residence time of the ligand in the binding pocket and the conformational changes that may occur in both the ligand and the protein upon binding.

Illustrative Research Findings from a Hypothetical MD Simulation:

The adamantane moiety would likely be observed to embed itself in a hydrophobic pocket of the target protein, driven by the hydrophobic effect.

The carbonyl group of the carboxamide linker could form crucial hydrogen bonds with backbone or side-chain residues of the protein.

The acetyl group on the phenyl ring might engage in additional polar interactions, potentially with a charged or polar residue in the binding site.

The flexibility of the linker would allow the molecule to adopt an optimal conformation to maximize its interactions within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For this compound and its analogues, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of analogues of this compound with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Illustrative Data Table: Molecular Descriptors for QSAR Analysis

| Compound Analogue | Biological Activity (pIC50) | LogP (Hydrophobicity) | Molecular Weight (Da) | Polar Surface Area (Ų) |

| This compound | (Hypothetical Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Analogue 1 (e.g., 4-acetylphenyl) | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Analogue 2 (e.g., 3-hydroxyphenyl) | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| Analogue 3 (e.g., adamantane-1-acetamide) | (Experimental Value) | (Calculated Value) | (Calculated Value) | (Calculated Value) |

Note: This table illustrates the types of data required for a QSAR study. The biological activity values would need to be determined experimentally.

Illustrative QSAR Equation:

A hypothetical QSAR model for this series of compounds might take the form of the following equation:

pIC50 = β₀ + β₁(LogP) - β₂(Polar Surface Area) + β₃(Dipole Moment)

Where β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis. Such an equation would suggest that biological activity increases with hydrophobicity and dipole moment, but decreases with a larger polar surface area. This information would be invaluable for designing more potent analogues. For instance, modifications to the adamantane cage could alter hydrophobicity, while substitutions on the phenyl ring could modulate the electronic properties and polar surface area. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 3 Acetylphenyl Adamantane 1 Carboxamide Analogues

Correlation of Structural Features with Biological Potency and Selectivity

The biological activity of N-(aryl)adamantane-1-carboxamide analogues is intricately linked to the interplay between its three primary structural components: the bulky adamantane (B196018) cage, the central amide linker, and the substituted aromatic (phenyl) ring. Modifications to any of these regions can significantly alter biological potency and selectivity. nih.gov

Key correlations observed in related series include:

Hydrophobic Core: The adamantane moiety typically serves as a hydrophobic anchor, fitting into lipophilic pockets of target enzymes. Its size, rigidity, and lipophilicity are critical drivers of binding affinity. nih.govmdpi.com

Aromatic Substituents: The nature and position of substituents on the phenyl ring dictate electronic and steric interactions within the target's binding site. Functional groups capable of forming hydrogen bonds or other specific interactions can dramatically enhance potency. For instance, in a series of 11β-HSD1 inhibitors, an amino group at the meta-position of the phenyl ring was found to be highly favorable. nih.gov

Linker Group: The amide linker is not merely a spacer but an active participant in molecular recognition, often forming crucial hydrogen bonds with amino acid residues in the active site. Its conformational rigidity and the electronic properties of its carbonyl group are essential for correct orientation and binding. nih.gov

Selectivity is also governed by these features. For example, potent adamantyl carboxamide inhibitors of 11β-HSD1 have shown high selectivity with no significant activity against the related 11β-HSD2 or 17β-HSD1 isozymes, underscoring how the specific topology of the scaffold fits the intended target. nih.govnih.gov

Influence of Adamantane Moiety on Target Binding and Activity Profiles

The adamantane group is a quintessential "bioisostere" for phenyl rings, but it possesses unique properties that make it more than just a bulky hydrophobic substituent. publish.csiro.au Its influence on target binding and activity is multifaceted.

Rigid Scaffold: The cage-like, rigid structure of adamantane reduces the conformational flexibility of the molecule. This pre-organization can lower the entropic penalty upon binding to a target, potentially leading to higher affinity. publish.csiro.aunih.gov

Hydrophobic Interactions: The primary role of the adamantane cage in target binding is to engage in van der Waals and hydrophobic interactions. In docking studies of related inhibitors with 11β-HSD1, the adamantyl group is consistently observed occupying a large, hydrophobic pocket of the enzyme. nih.gov

Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. nih.gov

The importance of the adamantane structure is highlighted when it is replaced by other cyclic groups. SAR studies have shown that replacing the adamantyl group with a smaller noradamantyl moiety can lead to a significant decrease in inhibitory activity, demonstrating the specific spatial and hydrophobic requirements of the target's binding pocket. nih.gov

| Cyclic Moiety | Relative Potency (Example) | Rationale for Potency Change |

|---|---|---|

| Adamantyl | High | Optimal fit in hydrophobic pocket, maximizing van der Waals contacts. |

| Noradamantyl | ~5-fold lower | Smaller size leads to reduced hydrophobic interactions and suboptimal fit. nih.gov |

| (p-tolyl)cyclopropyl | Comparable | Acts as an effective surrogate, mimicking the size and hydrophobic character of the adamantyl group. nih.gov |

Impact of Substitutions on the Acetylphenyl Ring on Biological Outcome

The pattern of substitution on the phenyl ring is a critical determinant of biological activity. While direct data for the 3-acetyl group is sparse, extensive SAR studies on analogues allow for well-founded predictions. The electronic properties (electron-donating vs. electron-withdrawing) and the steric bulk of the substituents, along with their ability to act as hydrogen bond donors or acceptors, are key factors.

In a series of N-benzyl-adamantane-1-carboxamide inhibitors of 11β-HSD1, various substitutions on the phenyl ring yielded a wide range of potencies. nih.gov

| Compound Analogue | Substitution at meta- (3-) position | IC₅₀ (nM) for 11β-HSD1 Inhibition | Inferred Effect |

|---|---|---|---|

| Analogue 1 | -NH₂ (amino) | 118 | Strongly favorable; likely forms beneficial interactions (e.g., H-bonds) with the enzyme. nih.gov |

| Analogue 2 | -NHC(O)CH₃ (acetamido) | >1000 | Unfavorable; steric bulk and altered electronics disrupt binding. nih.gov |

| Analogue 3 | -CH₃ (methyl) | >1000 | Unfavorable; suggests a specific electronic or H-bonding requirement not met by a simple alkyl group. nih.gov |

| Analogue 4 | -Cl (chloro) | >1000 | Unfavorable; indicates that electron-withdrawing character alone is insufficient for potent activity. nih.gov |

Based on this data, the 3-amino group is clearly optimal for activity in this specific series. The 3-acetyl group of N-(3-acetylphenyl)adamantane-1-carboxamide is a meta-directing, electron-withdrawing substituent. Its carbonyl oxygen could potentially act as a hydrogen bond acceptor. However, the unfavorable activity of the larger 3-acetamido group suggests that steric hindrance at this position may be detrimental to binding. nih.gov Therefore, the biological outcome for the 3-acetyl substituted compound would depend heavily on the specific topology and electrostatic environment of the target's binding site.

Role of the Amide Linker Conformation and Electronic Properties

The amide linker is crucial for maintaining the structural integrity of the pharmacophore, holding the adamantane and phenyl moieties in a specific spatial orientation. Its role extends beyond that of a simple covalent bond.

Hydrogen Bonding: Docking studies of potent adamantyl carboxamide inhibitors into the 11β-HSD1 active site have revealed that the carbonyl oxygen of the amide linker is a key hydrogen bond acceptor. It often forms hydrogen bonds with the hydroxyl groups of active site residues such as Tyrosine (Tyr183) and Serine (Ser170), anchoring the inhibitor in place. nih.gov

Conformational Rigidity: The planar nature of the amide bond restricts rotation, which helps to properly orient the adamantane and aryl groups for optimal interaction with their respective binding pockets.

N-Substitution: Modification of the amide nitrogen can significantly impact potency. For example, comparing an N-H amide with an N-methyl amide analogue showed that N-methylation could either increase or decrease activity depending on the specific aromatic ring attached. In one case, N-methylation increased potency by nearly two-fold, whereas in another, it increased potency over 15-fold, suggesting that the methyl group may provide favorable hydrophobic interactions or induce a more bioactive conformation. nih.gov

Development of Predictive Pharmacophore Models for Adamantane-1-carboxamide Scaffolds

Based on the SAR of active analogues, predictive pharmacophore models can be developed to guide the design of new and more potent compounds. For the adamantane-1-carboxamide scaffold targeting enzymes like 11β-HSD1, a general pharmacophore model has emerged. nih.gov

The essential features of this model include:

A large hydrophobic feature (Hypo): Corresponding to the adamantane ring, which occupies a lipophilic pocket.

A hydrogen bond acceptor (HBA): Represented by the carbonyl oxygen of the amide linker, which is critical for anchoring the molecule in the active site.

An aromatic ring feature (Aro): Corresponding to the phenyl group, which often engages in π-π stacking or other interactions with aromatic residues like Tyrosine.

Specific interaction points on the aromatic ring: The model can be refined to include features like a hydrogen bond donor/acceptor at the meta-position of the phenyl ring, reflecting the high potency of analogues with a 3-amino substituent. nih.gov

Such models serve as powerful tools in virtual screening and rational drug design, allowing researchers to prioritize the synthesis of compounds that possess the key structural features required for high-affinity binding and biological activity.

Future Research Directions and Translational Perspectives for N 3 Acetylphenyl Adamantane 1 Carboxamide

Rational Design and De Novo Synthesis of Advanced N-(3-acetylphenyl)adamantane-1-carboxamide Derivatives

The development of advanced derivatives of this compound is a critical step in optimizing its pharmacological profile. A systematic approach to modifying its core structure can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Key strategies for derivatization include:

Modification of the Phenyl Ring: Introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. For instance, the acetyl group's position and nature could be altered to explore structure-activity relationships (SAR).

Functionalization of the Adamantane (B196018) Cage: The adamantane moiety itself can be functionalized to improve solubility or introduce additional interaction points with target proteins.

Amide Linker Modification: While the amide bond provides stability, exploring bioisosteric replacements could lead to derivatives with altered metabolic stability or conformational properties.

Computational modeling and in silico screening will be instrumental in guiding the rational design of these new derivatives, allowing for the prediction of their binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties before their synthesis.

In-depth Mechanistic Elucidation of Identified Biological Activities

While adamantane derivatives have been associated with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects, the specific mechanisms of action of this compound remain to be fully elucidated. ontosight.aimdpi.com Future research should focus on pinpointing the molecular targets and pathways through which this compound exerts its effects.

This can be achieved through a combination of in vitro and in vivo studies, including:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that interact with the compound.

Enzyme Inhibition Assays: Given that many adamantane derivatives act as enzyme inhibitors, screening this compound against panels of relevant enzymes, such as kinases or proteases, could reveal its primary targets. nih.gov

Cell-based Assays: Investigating the compound's effects on cellular processes like signal transduction, cell cycle progression, and apoptosis to understand its downstream biological consequences. nih.gov

A thorough understanding of the mechanism of action is crucial for its development as a therapeutic agent and for predicting potential off-target effects.

Exploration of Novel Biological Targets and Therapeutic Applications

The structural features of this compound suggest that it may interact with a variety of biological targets beyond those already identified for other adamantane compounds. A broad-based screening approach could uncover novel therapeutic applications.

Potential areas for exploration include:

Neurodegenerative Diseases: The lipophilic nature of the adamantane core may facilitate crossing the blood-brain barrier, making it a candidate for targeting central nervous system disorders. ontosight.ai

Metabolic Diseases: Certain adamantane derivatives have shown promise in the treatment of type 2 diabetes. mdpi.com Investigating the effects of this compound on metabolic pathways could reveal new therapeutic avenues.

Infectious Diseases: Given the history of adamantane derivatives as antiviral agents, exploring its activity against a range of viruses and bacteria is a logical next step. mdpi.com

High-throughput screening (HTS) of large compound libraries against diverse biological targets will be a key strategy in this exploratory phase.

Integration of Omics Technologies in Activity Profiling

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is essential. These approaches provide a global view of the changes occurring within a biological system in response to the compound.

Relevant omics technologies include:

Genomics: To identify genetic factors that may influence an individual's response to the compound.

Transcriptomics: To analyze changes in gene expression patterns following treatment with the compound, providing insights into the affected cellular pathways.

Proteomics: To identify changes in protein expression and post-translational modifications, which can help in identifying the compound's direct and indirect targets.

Metabolomics: To study the alterations in metabolic profiles, which can reveal the compound's impact on cellular metabolism.

The data generated from these omics studies will be invaluable for building a detailed picture of the compound's activity profile and for identifying potential biomarkers of its efficacy.

Collaborative and Interdisciplinary Research Initiatives

The successful translation of this compound from a promising lead compound to a clinically useful therapeutic agent will require a collaborative and interdisciplinary effort.

This should involve:

Academia-Industry Partnerships: Combining the innovative research capabilities of academic institutions with the drug development expertise and resources of pharmaceutical companies.

Collaboration between Chemists, Biologists, and Clinicians: Fostering close interactions between scientists from different disciplines to ensure a seamless progression from basic research to clinical trials.

International Cooperation: Establishing global research networks to share knowledge, resources, and expertise, thereby accelerating the pace of discovery and development.

By fostering a collaborative environment, the scientific community can effectively address the challenges associated with drug development and maximize the therapeutic potential of this compound.

Q & A

Q. What are the common synthetic routes for N-(3-acetylphenyl)adamantane-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid with 3-acetylaniline derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . Key steps include:

- Activation of the carboxylic acid group via EDC/HOBt.

- Nucleophilic acyl substitution with the aniline derivative.

- Purification via recrystallization or column chromatography.

Critical Parameters : - Temperature (optimized at 0–25°C to avoid side reactions).

- Solvent polarity (DMF enhances reaction efficiency).

- Stoichiometric ratios (1:1.2 molar ratio of acid to amine improves yield).

Q. Which spectroscopic techniques are essential for characterizing N-(3-acetylphenyl)adamantane-1-carboxamide?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms adamantane framework (δ 1.6–2.2 ppm for bridgehead protons) and acetylphenyl substituents (δ 2.5 ppm for acetyl CH3, aromatic protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy : Identifies carboxamide C=O stretch (~1650 cm<sup>-1</sup>) and N–H bend (~1550 cm<sup>-1</sup>) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 324.18) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for adamantane-carboxamide derivatives?

- Methodological Answer : Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro in N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide) enhance antimicrobial activity, while bulky groups reduce solubility .

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial testing) and use internal controls.

- QSAR Insights : Apply multivariable regression to correlate lipophilicity (logP) and electronic parameters (Hammett σ) with activity .

Q. What strategies mitigate steric hindrance during functionalization of the adamantane core?

- Methodological Answer :

- Catalyst Design : Use bulky palladium catalysts (e.g., XPhos) for Suzuki-Miyaura couplings to reduce steric clashes .

- Microwave-Assisted Synthesis : Enhances reaction rates for sluggish steps (e.g., 30% yield improvement in Knoevenagel condensations) .

- Protecting Groups : Temporarily block reactive sites (e.g., acetyl on phenyl) to direct regioselectivity .

Q. How can QSAR models guide the optimization of N-(3-acetylphenyl)adamantane-1-carboxamide derivatives?

- Methodological Answer :

- Descriptors : Include topological polar surface area (TPSA), molar refractivity, and dipole moments to predict membrane permeability .

- Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets (R<sup>2</sup> > 0.7 indicates robustness).

- Case Study : A QSAR model for antitubercular adamantane-carboxamides identified logD (1.5–2.5) as optimal for cellular uptake .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the antiviral potential of N-(3-acetylphenyl)adamantane-1-carboxamide?

- Methodological Answer :

- Plaque Reduction Assay : Measure IC50 against influenza A (MDCK cells) or SARS-CoV-2 (Vero E6 cells).

- Time-of-Addition Studies : Differentiate viral entry vs. replication inhibition .

- Cytotoxicity Parallelism : Use MTT assays to ensure selectivity indices (CC50/IC50) > 10 .

Q. How to address poor solubility of N-(3-acetylphenyl)adamantane-1-carboxamide in aqueous assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.